molecular formula C11H10N6O3 B15032711 2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B15032711
M. Wt: 274.24 g/mol
InChI Key: IXPSFQQUYGIBDI-UHFFFAOYSA-N
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Description

2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is an organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one typically involves the following steps:

Chemical Reactions Analysis

2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.

    Medicine: Due to its antiviral and anticancer properties, it is being studied for its potential therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with proteins and enzymes involved in various biological processes.

    Pathways: It modulates pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

2-amino-7-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can be compared with other triazolo-pyrimidine derivatives:

Properties

Molecular Formula

C11H10N6O3

Molecular Weight

274.24 g/mol

IUPAC Name

2-amino-7-(3-nitrophenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C11H10N6O3/c12-10-14-11-13-9(18)5-8(16(11)15-10)6-2-1-3-7(4-6)17(19)20/h1-4,8H,5H2,(H3,12,13,14,15,18)

InChI Key

IXPSFQQUYGIBDI-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NC(=N2)N)NC1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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